molecular formula C26H24FN3O3S B1680840 SB-649868 CAS No. 380899-24-1

SB-649868

Cat. No.: B1680840
CAS No.: 380899-24-1
M. Wt: 477.6 g/mol
InChI Key: ZJXIUGNEAIHSBI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

SB-649868 was synthesized and characterized during the early 2000s as part of GSK’s efforts to target the orexin system for treating insomnia. Its discovery followed the identification of orexin-A and orexin-B as key neuropeptides regulating arousal and wakefulness. Preclinical studies in rodent and primate models demonstrated its ability to promote sleep without inducing motor impairment, leading to phase I clinical trials by 2006. Phase II trials in 2010 confirmed its efficacy in reducing sleep latency and increasing total sleep time in patients with primary insomnia. However, development halted after 2010, with no further studies reported beyond phase II.

Chemical Classification and Nomenclature

This compound belongs to the benzofuran and thiazole chemical classes, featuring a complex polycyclic structure:

Property Value
IUPAC Name N-{[(2S)-1-[5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl}-1-benzofuran-4-carboxamide
Molecular Formula C₂₆H₂₄FN₃O₃S
Molecular Weight 477.55 g/mol
SMILES O=C(C1=C(C2=CC=C(F)C=C2)SC(C)=N1)N3CCCC[C@H]3CNC(C4=C(C=CO5)C5=CC=C4)=O
CAS Registry Number 380899-24-1

The compound’s stereochemistry includes an (S)-configured piperidine ring, critical for binding to orexin receptors. Its benzofuran moiety enhances lipophilicity, facilitating blood-brain barrier penetration.

Significance in Orexin Receptor Modulation Research

This compound’s high affinity for both orexin-1 (OX₁) and orexin-2 (OX₂) receptors (pKᵢ = 9.4 and 9.5, respectively) made it a tool for probing receptor-specific effects. Unlike selective antagonists, its dual action provided insights into the synergistic role of OX₁/OX₂ in maintaining wakefulness. Key findings include:

  • Sleep Architecture Modulation : In a phase IIa trial, 60 mg this compound increased total sleep time by 69.8 minutes and reduced sleep latency by 43.7 minutes compared to placebo.
  • REM Sleep Effects : The compound dose-dependently increased REM sleep duration by 15–20%, linked to OX₂ receptor antagonism.
  • Receptor Binding Dynamics : Structural studies revealed that its thiazole group forms hydrogen bonds with His³⁵⁰ in OX₁ and Tyr³¹⁹ in OX₂, explaining its dual antagonism.

Properties

IUPAC Name

N-[[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-16-29-23(24(34-16)17-8-10-18(27)11-9-17)26(32)30-13-3-2-5-19(30)15-28-25(31)21-6-4-7-22-20(21)12-14-33-22/h4,6-12,14,19H,2-3,5,13,15H2,1H3,(H,28,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXIUGNEAIHSBI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191491
Record name SB 649868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380899-24-1
Record name N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380899-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 649868
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380899241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-649868
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SB 649868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-649868
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L1V1K2M4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of SB-649868 involves multiple steps, starting with the preparation of key intermediatesThe final steps involve coupling the thiazole intermediate with a piperidine derivative and a benzofuran carboxamide

Chemical Reactions Analysis

SB-649868 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group in this compound can undergo substitution reactions with different reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

SB-649868 is a potent, orally-administered, selective OX1/OX2 receptor antagonist being investigated for the treatment of insomnia . Studies in animal models have demonstrated its sleep-promoting effects and a lack of motor impairment following its administration .

Clinical Trials and Study Objectives

The primary objective of clinical trials involving this compound was to assess its acute effects on male subjects with primary insomnia, focusing on objective and subjective sleep parameters, safety and tolerability, and next-day residual effects . Clinical endpoints included daytime cognitive functioning, using tests of alertness, memory, attention, and fine motor control, and subjective sleep quality, using self-reported post-sleep questionnaires . Blood samples were also collected to gather pharmacokinetic characteristics of this compound in subjects with primary insomnia, and to investigate the concentration-response relationship on key sleep parameters .

Study Design

The trials were designed as multicenter, randomized, double-blind, placebo-controlled crossover studies . In one study, 52 male subjects diagnosed with primary insomnia, confirmed by polysomnography, were recruited from nine sleep centers in Germany . Subjects were administered this compound at doses of 10, 30, or 60 mg, or a placebo, 90 minutes before bedtime . Sleep effects were assessed via polysomnography (PSG) over two consecutive nights and through sleep questionnaires completed by the subjects after each night in the sleep laboratory . Safety and tolerability were monitored through adverse event collection, electrocardiograms (ECG), vital signs, and laboratory tests. Next-day residual effects were evaluated using the Digit Symbol Substitution Test and a modified Verbal Learning Memory Test after the second night .

Statistical Analysis

The studies were adequately powered, with statistical justification . For instance, a sample size of 48 patients was deemed sufficient to provide over 99% power to detect a difference between this compound and placebo ≥ 22 minutes in total sleep time (TST), assuming a within-subject standard deviation of 22.44 minutes . Primary statistical analysis was performed on the average of the two nights' primary PSG endpoints (TST, wake after sleep onset (WASO), and latency to persistent sleep (LPS)) collected at each treatment period. A mixed-effect model was applied, with period and treatment as fixed effects and subject as a random effect to derive estimates for mean treatment differences of each active dose from placebo .

Objective Measurements

This compound significantly reduced latency to persistent sleep, wake after sleep onset, and increased total sleep time compared to the placebo . A dose-dependent effect was observed . The administration of this compound was associated with a significantly longer TST than the placebo (P < 0.001 at all doses) and significantly shorter LPS (P < 0.001 at all doses) and WASO (P ≤ 0.001 for 30 and 60 mg) . The estimated differences in TST versus the placebo were +22.4, +49.7, and +69.8 minutes for the 10, 30, and 60 mg doses, respectively . The estimated differences in LPS versus the placebo were -26.1, -33.0, and -43.7 minutes, and in WASO versus the placebo were -18.4 and -29.0 minutes for the 30 and 60 mg doses, respectively .

Sleep Architecture

This compound was associated with a dose-dependent increase of time spent in both stage 2 and REM sleep, without significant differences in other sleep stages . When sleep architecture was analyzed as a percentage of TST, NREM stage 1 and SWS were significantly reduced, while REM sleep was dose-dependently increased . this compound also dose-dependently reduced latency to REM sleep .

Subjective Assessments

The results of subjective sleep assessments were consistent with the objective PSG measures . this compound statistically significantly improved sleep quality compared to the placebo at every dose .

Safety and Tolerability

Comparison with Similar Compounds

Key Pharmacological Features :

  • Mechanism : Blocks OX1R and OX2R, reducing orexin-driven wakefulness without suppressing REM sleep .
  • Pharmacokinetics : Rapid absorption (Cmax at 2–4 hours), half-life of 3–6 hours, and dose-dependent CYP3A4 inhibition .
  • Clinical Efficacy : In a Phase II trial, SB-649868 (30 mg) increased total sleep time (TST) by 22–45 minutes and reduced wake after sleep onset (WASO) by 20–30 minutes compared to placebo .

This compound belongs to the DORA class, which includes almorexant, suvorexant, and filorexant. Below is a detailed comparison with these agents and non-DORA hypnotics (e.g., zolpidem, alprazolam):

Mechanism and Receptor Selectivity
Compound Target Key Mechanism Receptor Affinity (pKi)
This compound OX1R/OX2R Dual antagonism OX1R: 9.5; OX2R: 9.4
Suvorexant OX1R/OX2R Dual antagonism OX1R: 8.8; OX2R: 9.9
Almorexant OX1R/OX2R Dual antagonism OX1R: 7.9; OX2R: 8.2
Zolpidem GABAA Positive allosteric modulation N/A (non-orexin target)
Alprazolam GABAA Positive allosteric modulation N/A (non-orexin target)

Key Insight : Unlike GABAergics, DORAs preserve natural sleep architecture. This compound uniquely enhances REM sleep duration (+15–20% vs. placebo), whereas zolpidem suppresses REM .

Effects on Sleep Parameters
Parameter This compound (30 mg) Zolpidem (10 mg) Suvorexant (20 mg)
TST Increase +45 min +11 min +35 min
REM Sleep Change +20% -15% +10%
WASO Reduction -30 min -25 min -20 min
REM Latency Shortened Prolonged Shortened

Key Insight: this compound’s REM-promoting effects contrast with GABAergics and align with other DORAs, though its REM enhancement is more pronounced than suvorexant’s .

Pharmacokinetic Differentiation
Compound Half-Life (h) CYP3A4 Inhibition Dosing Flexibility
This compound 3–6 Dose-dependent Limited (short half-life)
Suvorexant 9–12 Moderate Flexible (once nightly)
Zolpidem 2–3 None Restricted (short-term use)

Key Insight : this compound’s short half-life reduces next-day residual effects but limits sustained efficacy, unlike suvorexant .

Biological Activity

SB-649868 is a dual orexin receptor antagonist that has garnered attention for its potential in treating sleep disorders, particularly insomnia. This compound selectively targets the orexin receptors OX1 and OX2, which play crucial roles in regulating wakefulness and sleep. The exploration of this compound's biological activity has been the focus of various studies, highlighting its efficacy in promoting sleep and its safety profile.

This compound functions by antagonizing the orexin receptors, thereby inhibiting the wake-promoting effects of orexin neuropeptides. This mechanism is pivotal in reducing sleep latency and increasing total sleep time (TST), making it a candidate for therapeutic intervention in insomnia.

Key Biological Effects

  • Increased Total Sleep Time (TST) : Clinical trials have demonstrated that this compound significantly enhances TST compared to placebo.
  • Reduced Latency to Persistent Sleep (LPS) : The compound effectively shortens the time taken to fall asleep.
  • Decreased Wake After Sleep Onset (WASO) : It minimizes interruptions during sleep, contributing to better overall sleep quality.

Phase IIa Study

A multicenter, randomized, double-blind, placebo-controlled crossover study was conducted to evaluate the effects of this compound on male subjects with primary insomnia. Key findings include:

  • Participants : 52 male subjects diagnosed with primary insomnia.
  • Doses : Subjects received doses of 10 mg, 30 mg, and 60 mg of this compound.
  • Results :
    • TST : Increased by an average of 22.4, 49.7, and 69.8 minutes for the respective doses compared to placebo.
    • LPS : Decreased by an average of 26.1, 33.0, and 43.7 minutes.
    • WASO : Decreased by an average of 18.4 and 29.0 minutes for the higher doses.

Table 1 summarizes these findings:

Dose (mg)Increase in TST (min)Decrease in LPS (min)Decrease in WASO (min)
10+22.4-26.1-
30+49.7-33.0-18.4
60+69.8-43.7-29.0

Safety and Tolerability

This compound was found to be well-tolerated at doses up to 80 mg, with common side effects including somnolence and fatigue at higher doses. No serious adverse events were reported, reinforcing its safety profile for short-term use.

EEG and Sleep Architecture

Research has shown that this compound affects sleep architecture positively by increasing non-REM and REM sleep duration while altering EEG power spectra during these phases.

EEG Findings

In a study assessing EEG patterns:

  • Non-REM sleep showed increased power in lower frequency bands.
  • REM sleep duration was significantly extended.

These changes suggest that this compound not only promotes sleep but also enhances its quality by supporting essential sleep stages.

Q & A

Q. What experimental models are validated for assessing SB-649868's efficacy in sleep modulation?

this compound's sleep-promoting effects have been evaluated using preclinical models such as rat and marmoset noise-induced insomnia, alongside human trials with polysomnographic (PSG) endpoints. These models allow quantification of parameters like latency to persistent sleep (LPS), wake after sleep onset (WASO), and total sleep time (TST). In clinical studies, male subjects with primary insomnia were administered this compound (10–60 mg) in crossover designs, with PSG measurements confirming dose-dependent improvements in sleep metrics .

Q. How is receptor selectivity validated for this compound as a dual orexin antagonist?

Competitive binding assays at varying concentrations (e.g., 0.1–100 nM) and time points (15 min–4 hrs) are critical. This compound exhibits high affinity for OX1R (pKi = 9.4) and OX2R (pKi = 9.5), with time-dependent inhibition observed in saturation binding studies. Functional assays (e.g., pERK activation) further confirm selectivity, though kinetic discrepancies may arise due to assay conditions (e.g., temperature, live cells vs. membranes) .

Q. What are key considerations in designing dose-response studies for this compound?

Dose ranges should align with receptor occupancy thresholds (e.g., 30–60 mg in humans) and pharmacokinetic profiles (t½ ≈ 4.8 hrs for parent drug). Time points must capture acute effects (e.g., 2-night PSG assessments) and residual next-day impacts. Dose-dependent trends, such as increased REM sleep at 60 mg, highlight the need for stratified dosing in study protocols .

Advanced Research Questions

Q. How can contradictions between in vitro binding kinetics and in vivo efficacy data be resolved?

Discrepancies may stem from assay conditions: live-cell functional tests (e.g., pERK at 37°C) show faster equilibration compared to membrane-based binding assays at room temperature. Computational modeling (e.g., nonlinear mixed-effects models) can reconcile these differences by incorporating parameters like ligand-receptor off-rates and tissue penetration dynamics .

Q. What methodological approaches characterize this compound's metabolites and their pharmacological activity?

Radiolabeled studies (e.g., [¹⁴C]this compound) combined with HPLC-MS and NMR spectroscopy identify metabolites. The principal metabolite M98 (hemiaminal derivative) and carboxylic acid M25 are quantified in plasma and excreta. Pharmacological activity of metabolites is assessed via in vitro receptor binding assays, though this compound itself accounts for most efficacy .

Q. How is population PK-PD modeling integrated into this compound clinical trials?

Population modeling using NONMEM VI integrates individual PSG data and plasma concentrations to establish exposure-response relationships. This approach identifies covariates (e.g., BMI, age) affecting drug disposition and predicts optimal dosing regimens for subpopulations, such as patients with altered metabolic profiles .

Q. What strategies address variability in neuroendocrine responses during this compound trials?

Standardized protocols for hypoglycemic challenges (e.g., insulin tolerance tests) and stratified randomization mitigate variability. Covariates like baseline cortisol, ACTH, and catecholamine levels are included in mixed-effects models to isolate drug effects from stress-induced hormonal fluctuations .

Methodological Notes

  • Handling Data Contradictions : Use sensitivity analyses to test hypotheses (e.g., assay temperature effects on binding kinetics) and prioritize functional data from physiologically relevant systems .
  • Metabolite Quantification : Employ radiolabel tracing in excreta (79% fecal excretion) and plasma to distinguish parent drug from metabolites, ensuring accurate PK-PD correlations .
  • Ethical and Reproducibility Standards : Adhere to double-blind, placebo-controlled crossover designs with pre-registered endpoints to minimize bias and enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB-649868
Reactant of Route 2
Reactant of Route 2
SB-649868

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.